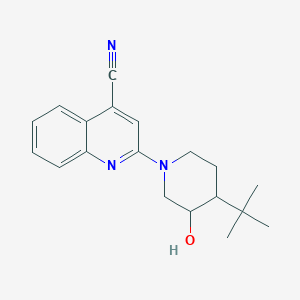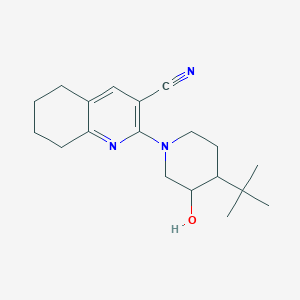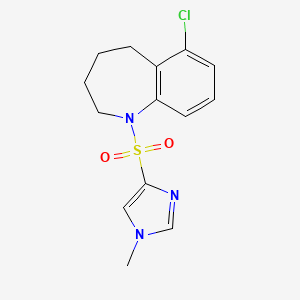![molecular formula C15H23NO4S B7359584 3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)
3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol has a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines in cells, which may contribute to its anti-inflammatory effects. It has also been shown to induce apoptosis (cell death) in cancer cells, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it is not commercially available, which means that researchers must synthesize it themselves or collaborate with others who have the necessary expertise.
Orientations Futures
There are many potential future directions for research on 3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol. Some possible areas of investigation include:
- Further elucidation of the compound's mechanism of action, including identification of specific targets and pathways involved.
- Exploration of the compound's potential as a treatment for other diseases, such as neurodegenerative disorders.
- Investigation of the compound's potential as a plant growth regulator and stress protectant.
- Development of new synthetic methods for the compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol can be achieved through a multi-step process involving the use of various reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not commercially available and must be synthesized in the laboratory.
Applications De Recherche Scientifique
Research on 3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol has been focused on its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, it has been investigated for its ability to enhance plant growth and resistance to stress. In materials science, it has been explored for its potential as a polymer additive.
Propriétés
IUPAC Name |
3-[2-[(1,1-dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-15(11-17,13-3-2-4-14(18)9-13)16-10-12-5-7-21(19,20)8-6-12/h2-4,9,12,16-18H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMUWYGJVKSQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)O)NCC2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)
![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
![N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)




![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)

![N-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanamide](/img/structure/B7359590.png)

![2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7359607.png)